molecular formula AsHO2-2 B1239760 Arsonite(2-)

Arsonite(2-)

Cat. No.: B1239760
M. Wt: 107.928 g/mol
InChI Key: MPBCULOORJNCSW-UHFFFAOYSA-N
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Description

Arsonite(2−) is an inorganic anion with the molecular formula HAsO₂²⁻ and an average molecular mass of 107.928 g/mol . It is systematically named hydridodioxidoarsenate(2−) and is recognized by its ChemSpider ID 4574085 . The compound features arsenic in the +3 oxidation state, coordinated by one hydrogen atom and two oxygen atoms, forming a trigonal planar geometry. Arsonite(2−) is a rare species in arsenic chemistry, distinct from more common arsenic oxyanions like arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻). Its reactivity and stability are influenced by pH and redox conditions, making it relevant in niche industrial and environmental contexts .

Properties

Molecular Formula

AsHO2-2

Molecular Weight

107.928 g/mol

IUPAC Name

dioxidoarsane

InChI

InChI=1S/AsHO2/c2-1-3/h1H/q-2

InChI Key

MPBCULOORJNCSW-UHFFFAOYSA-N

SMILES

[O-][AsH][O-]

Canonical SMILES

[O-][AsH][O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Arsonite(2−) belongs to a family of arsenic-containing oxyanions. Below, it is compared with two structurally analogous compounds: arsenite (AsO₃³⁻) and phosphonite (HPO₂²⁻) . These comparisons focus on molecular properties, stability, and applications.

Table 1: Structural and Chemical Comparison

Property Arsonite(2−) (HAsO₂²⁻) Arsenite (AsO₃³⁻) Phosphonite (HPO₂²⁻)
Molecular Formula HAsO₂²⁻ AsO₃³⁻ HPO₂²⁻
Oxidation State (As/P) +3 +3 +3
Molecular Mass (g/mol) 107.928 122.92 78.97
Geometry Trigonal planar Trigonal pyramidal Trigonal planar
Typical Applications Limited; niche analytical uses Water treatment, pesticides Corrosion inhibition
Stability in Aqueous Media pH-sensitive; decomposes under acidic conditions Stable in alkaline conditions Stable in reducing environments

Key Findings:

Structural Differences :

  • Arsonite(2−) and phosphonite share a trigonal planar geometry due to their dioxo structures, whereas arsenite adopts a trigonal pyramidal geometry with three oxygen ligands .
  • The presence of a hydrogen atom in arsonite(2−) reduces its charge density compared to arsenite, affecting its solubility and ligand-exchange kinetics.

Redox Behavior :

  • Arsonite(2−) is more susceptible to oxidation than arsenite, which can persist in both aerobic and anaerobic environments. This makes arsenite a greater environmental concern in contaminated groundwater .

Analytical Challenges :

  • highlights that chemical analysis of arsenic species like arsonite(2−) requires specialized methods (e.g., ion chromatography coupled with mass spectrometry) due to their low abundance and similarity to other oxyanions . In contrast, arsenite is routinely detected via colorimetric assays.

Phosphonite, a phosphorus analog, is used in corrosion inhibition but lacks the toxicity profile of arsenic compounds .

Research and Analytical Considerations

  • Detection Methods: As noted in , analytical protocols for arsonite(2−) must avoid interference from coexisting ions (e.g., sulfite, phosphate). Separation techniques like capillary electrophoresis are recommended for precise quantification .

Limitations of Current Evidence

The provided sources lack explicit data on arsonite(2−)’s reactivity or direct comparisons with analogs. For instance, and discuss unrelated organic compounds, limiting cross-referencing. However, inferences drawn from arsenic and phosphorus chemistry (supported by and ) provide a plausible framework for understanding arsonite(2−)’s behavior.

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